6-メトキシ-1,2,3,4-テトラヒドロナフタレン-2-イルアミン塩酸塩

説明

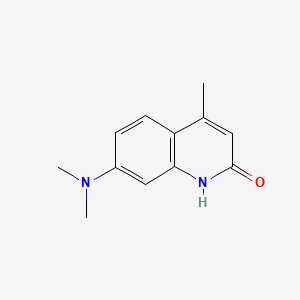

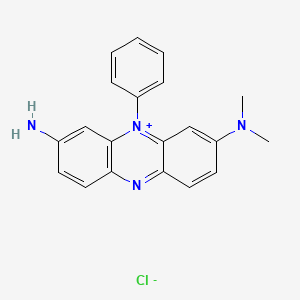

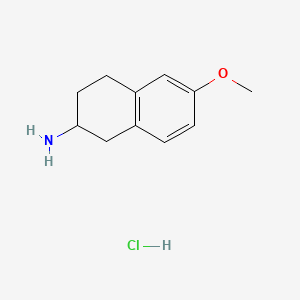

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.70 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学

6-メトキシ-1,2,3,4-テトラヒドロナフタレン-2-イルアミン塩酸塩: は、天然の生物活性分子との構造的類似性から、医薬品化学において興味深い化合物です。これは、様々な薬理学的に活性な薬剤の合成における中間体として役立ちます。 例えば、この化合物の誘導体は、抗精神病薬や抗パーキンソン病薬としての潜在的な使用のために研究されてきました 。この化合物は血脳関門を通過する能力があるため、中枢神経系 (CNS) 薬を開発するための貴重な足場となります。

薬理学

薬理学において、この化合物は、神経伝達物質系に対する調節効果を示すことから有望視されています。 これは、痙攣解作用を示す誘導体の合成に使用され、結腸に対して選択的な効果を示し、胃腸障害の新しい治療法につながる可能性があります 。 さらに、5-ヒドロキシトリプタミン (5-HT) の取り込み阻害における役割は、抗うつ薬のような効果の可能性を示唆しています .

神経科学

この化合物の神経伝達物質系への影響は、神経科学研究にまで及んでいます。これは、気分調節に不可欠であり、うつ病や不安障害の治療に影響を与えるセロトニン系を研究するために使用されてきました。 この化合物の誘導体は、脳における神経伝達物質の放出と再取り込みの複雑なメカニズムの理解に役立つ可能性があります .

生化学

生化学では、6-メトキシ-1,2,3,4-テトラヒドロナフタレン-2-イルアミン塩酸塩は、様々な生物学的標的に相互作用できる化合物を合成するための構成要素として使用されます。 メトキシ基とアミン官能基により、酵素や受容体に結合できる分子を構築するための汎用性の高い試薬となり、生化学経路の研究に役立ちます .

有機合成化学

最後に、有機合成化学の分野では、この化合物は、幅広いナフタレン誘導体を合成するための前駆体として使用されます。 これらの誘導体は、創薬において重要であるだけでなく、染料、顔料、その他の工業用化学品の合成における重要な中間体としても役立ちます .

作用機序

Mode of Action

It has been found to inhibit the high affinity uptake of [3h] 5-ht in a competitive manner . This suggests that it may interact with serotonin transporters, but further studies are needed to confirm this.

Biochemical Pathways

Given its potential interaction with serotonin transporters, it may influence serotonin signaling pathways .

Result of Action

The compound has been found to increase the potassium-evoked release of 5-HT from the retina

生化学分析

Biochemical Properties

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines . This compound acts as a substrate for MAO, leading to the production of corresponding metabolites. Additionally, it interacts with serotonin receptors, influencing neurotransmitter levels and signaling pathways .

Cellular Effects

The effects of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride on cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involving serotonin and dopamine . This compound modulates gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes . These effects contribute to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride involves several key processes. It binds to serotonin receptors, leading to the activation or inhibition of downstream signaling pathways . This binding interaction influences the release of neurotransmitters and the overall neurotransmission process. Additionally, this compound inhibits the activity of monoamine oxidase, resulting in increased levels of monoamines in the synaptic cleft . These molecular interactions contribute to its pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity . These temporal effects are crucial for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride vary with different dosages in animal models. At low doses, it has been observed to enhance neurotransmitter levels and improve behavioral outcomes . At higher doses, it may exhibit toxic or adverse effects, including neurotoxicity and alterations in normal cellular function . These dosage-dependent effects are important for determining the safe and effective use of this compound in research and therapeutic settings.

Metabolic Pathways

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase, leading to the formation of corresponding metabolites . Additionally, it interacts with other enzymes and cofactors involved in neurotransmitter synthesis and degradation . These metabolic interactions influence the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . It is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within specific tissues are influenced by its interactions with cellular transporters and binding proteins.

Subcellular Localization

The subcellular localization of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is critical for its activity and function. It is primarily localized in the cytoplasm and interacts with various organelles, including mitochondria and endoplasmic reticulum . These interactions are facilitated by targeting signals and post-translational modifications that direct the compound to specific subcellular compartments . The subcellular localization influences its biochemical and pharmacological effects.

特性

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;/h3,5,7,10H,2,4,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANKCRQVOCWUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60960494 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4003-88-7 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。